molecular formula C10H11ClN2O3 B14539342 2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate CAS No. 62458-85-9

2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate

Cat. No.: B14539342
CAS No.: 62458-85-9
M. Wt: 242.66 g/mol
InChI Key: YJYDZMRDDFLLNZ-UHFFFAOYSA-N
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Description

2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate typically involves the acylation of 4-chloropyridine-3-carboxylic acid with ethyl acetate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Hydrolysis: 4-chloropyridine-3-carboxylic acid and ethanol.

    Oxidation: Pyridine N-oxides and other oxidized products.

Mechanism of Action

The mechanism of action of 2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The carbonyl group and the chlorine atom on the pyridine ring play crucial roles in binding to the active sites of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

62458-85-9

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

2-[(4-chloropyridine-3-carbonyl)amino]ethyl acetate

InChI

InChI=1S/C10H11ClN2O3/c1-7(14)16-5-4-13-10(15)8-6-12-3-2-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,15)

InChI Key

YJYDZMRDDFLLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCNC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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